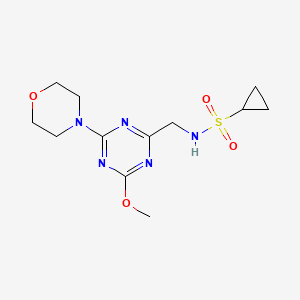![molecular formula C24H22N4O6 B2471977 N,N'-([1,1'-bifenilo]-4,4'-diil)bis(2-(2,5-dioxopirrolidin-1-il)acetamida) CAS No. 476318-12-4](/img/structure/B2471977.png)
N,N'-([1,1'-bifenilo]-4,4'-diil)bis(2-(2,5-dioxopirrolidin-1-il)acetamida)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) is a complex organic compound characterized by the presence of biphenyl and pyrrolidinone groups
Aplicaciones Científicas De Investigación
N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) has several scientific research applications:
Mecanismo De Acción
Target of Action
It’s known that similar compounds with 2,5-dioxopyrrolidin-1-yl groups can react with proteins, specifically targeting lysine residues .
Mode of Action
The compound likely interacts with its targets through a process known as protein crosslinking. This involves the formation of covalent bonds between different protein molecules, often mediated by reactive groups on the crosslinking agent. In the case of this compound, the 2,5-dioxopyrrolidin-1-yl groups can react with lysine residues on proteins, leading to the formation of crosslinks .
Pharmacokinetics
Similar compounds have shown high metabolic stability on human liver microsomes , which suggests that this compound may also have favorable pharmacokinetic properties.
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the reactivity of the 2,5-dioxopyrrolidin-1-yl groups towards proteins could be affected by the pH of the environment
Análisis Bioquímico
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is speculated that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is speculated that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) typically involves the reaction of biphenyl derivatives with pyrrolidinone-based intermediates. One common method involves the use of a Buchwald–Hartwig cross-coupling reaction. This reaction employs bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium tert-butanolate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the Buchwald–Hartwig cross-coupling reaction to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrrolidinone rings.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl or pyrrolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Shares the pyrrolidinone moiety and exhibits anticonvulsant activity.
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Used in optoelectronic devices for its hole transport capability.
Uniqueness
N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to modulate specific molecular targets also sets it apart from other similar compounds.
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6/c29-19(13-27-21(31)9-10-22(27)32)25-17-5-1-15(2-6-17)16-3-7-18(8-4-16)26-20(30)14-28-23(33)11-12-24(28)34/h1-8H,9-14H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDHOQKZAOFVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2471898.png)

![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2471902.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2471904.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2471905.png)



![2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2471911.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2471912.png)


